(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a piperidine ring, and a tert-butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the tert-Butylthio Group: The tert-butylthio group is attached through a nucleophilic substitution reaction, using tert-butylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as thiols and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the piperidine ring may interact with receptor sites. The tert-butylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Methylphenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromophenyl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
(3-bromophenyl)-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNOS/c1-17(2,3)21-12-15-9-4-5-10-19(15)16(20)13-7-6-8-14(18)11-13/h6-8,11,15H,4-5,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWJMCTQPWVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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